molecular formula C10H14O B1362068 (4-Propylphenyl)methanol CAS No. 82657-70-3

(4-Propylphenyl)methanol

Cat. No.: B1362068
CAS No.: 82657-70-3
M. Wt: 150.22 g/mol
InChI Key: TZZUWLNIZBCCGL-UHFFFAOYSA-N
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Description

(4-Propylphenyl)methanol, also known as 4-n-Propylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a member of the benzyl alcohol family, characterized by a benzene ring substituted with a propyl group at the para position and a hydroxymethyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Propylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 4-propylbenzoic acid using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) and diethyl ether under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction mixture is then quenched with water and potassium hydroxide (KOH), followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

(4-Propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-propylbenzaldehyde or 4-propylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can convert it to 4-propylcyclohexanol.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 4-Propylbenzaldehyde, 4-Propylbenzoic acid.

    Reduction: 4-Propylcyclohexanol.

    Substitution: 4-Propylbenzyl chloride, 4-Propylbenzyl bromide.

Scientific Research Applications

(4-Propylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of (4-Propylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In oxidation reactions, it can act as a reducing agent, donating electrons to oxidizing agents. The propyl group can also affect the compound’s hydrophobic interactions and solubility in different solvents .

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Lacks the propyl group, making it less hydrophobic.

    4-Methylbenzyl alcohol: Contains a methyl group instead of a propyl group, affecting its reactivity and physical properties.

    4-Ethylbenzyl alcohol: Contains an ethyl group, offering intermediate properties between benzyl alcohol and (4-Propylphenyl)methanol.

Uniqueness

This compound is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

(4-propylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZUWLNIZBCCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375178
Record name (4-propylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82657-70-3
Record name (4-propylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-propylphenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Dried tetrahydrofuran (50 ml) in which 10.4 g (58.4 mmol) of 4-n-propylbenzoic acid methyl ester synthesized in step (i) was dissolved was dropwise added to 50 ml of dried tetrahydrofuran containing suspension of lithium aluminium hydride (1.54 g: 40.5 mmol) at a temperature of not more than 10° C. with cooling with ice, and reaction was carried out at a room temperature overnight. After the completion of the reaction, an excess amount of lithium aluminium hydride was reacted with methanol with cooling with ice. Next water and an aqueous solution of hydrochloric acid were successively added to the reaction mixture, and the resultant was extracted with hexane. After the hexane phase was washed with water, hexane was removed from the hexane phase to give 8.63 g (57.5 mmol) of 4-n-propylbenzyl alcohol.
Quantity
50 mL
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10.4 g
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50 mL
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1.54 g
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Synthesis routes and methods II

Procedure details

A solution of sodium borohydride (2.9 g, 76 mmol) and concentrated sulfuric acid in ether (prepared by adding 2.0 ml of concentrated sulfuric acid to 4.0 ml of ether) was added dropwise to a solution of p-n-propylbenzoic acid (5.0 g, 32 mmol) in tetrahydrofuran (20 ml) cooled to 0° C. keeping the temperature of the reaction system below 20° C., and then this mixture was stirred at room temperature for 3 hours. After the mixture was cooled on ice, methanol and 1 N sodium hydroxide were added, and this mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to give the title compound (4.33 g). This compound was used in the following reaction without purification.
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2.9 g
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reactant
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5 g
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2 mL
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20 mL
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Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (1.16 g) was suspended in diethyl ether (100 mL), a solution (50 mL) of 4-propylbenzoic acid (5.0 g) in diethyl ether was added under ice-cooling, and the mixture was heated under reflux for 2.5 hr. The reaction mixture was ice-cooled, and water (3.0 mL) and aqueous sodium hydroxide solution (1 mol/L, 12 mL) were successively added dropwise. After warming to room temperature, the mixture was stirred for 30 min. The reaction mixture was directly filtered through celite, and the filtrate was evaporated under reduced pressure to give the title compound (4.9 g) as a colorless oil.
Quantity
1.16 g
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reactant
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50 mL
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3 mL
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12 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Under argon condition, tert-butyldimethyl((4-propylbenzyl)oxy)-silane (275 mg, 1.04 mmol) was dissolved in 5 mL of dry THF, and then n-butylammonium fluoride (TBAF; 1.56 mL, 1.0 M solution in tetrahydrofuran, 1.56 mmol) were slowly added thereto, and the mixture was stirred for 30 minutes at 0° C. Upon completion of the reaction, the reaction was terminated by adding 5 mL of aqueous saturated ammonium chloride solution. The reaction mixture was extracted with ethyl acetate (5 mL×4) and the organic layer thus obtained was treated with anhydrous magnesium sulfate to remove water. The precipitate was filtered out and the resulting solution was concentrated by distillation under reduced pressure and purified by column chromatography to obtain 198 mg (0.838 mmol, 95%) of the desired compound.
Name
tert-butyldimethyl((4-propylbenzyl)oxy)-silane
Quantity
275 mg
Type
reactant
Reaction Step One
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Quantity
5 mL
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n-butylammonium fluoride
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1.56 mL
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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